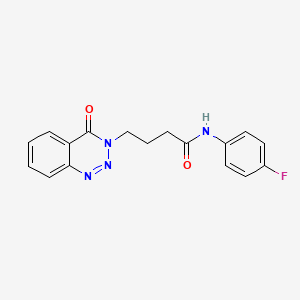

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c18-12-7-9-13(10-8-12)19-16(23)6-3-11-22-17(24)14-4-1-2-5-15(14)20-21-22/h1-2,4-5,7-10H,3,6,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJIIHFPKTSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzotriazinone Core: The synthesis begins with the preparation of the 4-oxo-1,2,3-benzotriazin-3-yl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.

Attachment of the Butanamide Chain: The next step involves the introduction of the butanamide chain. This is typically done through a nucleophilic substitution reaction where the benzotriazinone core reacts with a suitable butanamide derivative.

Introduction of the 4-Fluorophenyl Group: Finally, the 4-fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the benzotriazinone moiety may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

BS01419 (N-(2,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide)

- Structural Difference : The phenyl ring contains 2,4-difluoro substituents instead of a single 4-fluoro group.

- Impact: Molecular Weight: 344.3155 vs. ~328.3 (estimated for the target compound) due to an additional fluorine atom . Binding Affinity: The electron-withdrawing difluoro substitution may alter electronic interactions with target proteins.

Example 53 ()

- Structure : Chromen-4-one and pyrazolo[3,4-d]pyrimidine cores with fluorophenyl and isopropylbenzamide groups.

- Key Differences: Larger molecular weight (589.1 g/mol) due to extended heterocyclic systems. Synthesis: Utilizes Suzuki coupling, contrasting with the target compound’s likely amide-bond-driven synthesis . Bioavailability: The chromenone and pyrazolo-pyrimidine moieties may confer distinct pharmacokinetic profiles.

Backbone and Functional Group Modifications

958946-26-4 ((2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid)

- Structural Difference: Incorporates a propanoic acid group and a stereospecific amino acid backbone.

- Impact: Solubility: The carboxylic acid group enhances hydrophilicity, improving solubility in physiological buffers. Target Interaction: Potential for ionic interactions with positively charged residues in enzyme active sites, unlike the neutral butanamide linker in the target compound .

FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)

- Core Structure: Benzimidazolone and indole-carboxamide instead of benzotriazinone.

- Functional Implications: Mechanism: FIPI is a phospholipase D inhibitor, suggesting the benzimidazolone scaffold may target lipid-metabolizing enzymes, unlike benzotriazinone derivatives . Stereoelectronic Effects: The indole ring’s planar structure could enable π-π stacking interactions absent in the target compound.

Key Research Findings

Substituent Effects: Mono-fluoro vs. di-fluoro phenyl groups significantly influence lipophilicity and electronic properties, impacting target engagement . Carboxylic acid groups (e.g., 958946-26-4) enhance solubility but may limit blood-brain barrier penetration compared to neutral amides .

Heterocyclic Core Relevance: Benzotriazinone derivatives exhibit strong hydrogen-bonding capacity, whereas benzimidazolones (e.g., FIPI) are more suited for hydrophobic interactions .

Synthetic Complexity: Chromenone-containing analogs (Example 53) require multi-step syntheses (e.g., Suzuki coupling), whereas benzotriazinone derivatives are often synthesized via simpler amidation or cyclization routes .

Biological Activity

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound notable for its unique structural features, which include a fluorophenyl group and a benzotriazinone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 326.32 g/mol

- IUPAC Name : this compound

Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity and trigger various biochemical pathways, leading to therapeutic effects. The compound's ability to bind to biological macromolecules is crucial for understanding its mechanism of action.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Initial studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Activity : There is evidence that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent activity.

- The compound was shown to downregulate the expression of cyclin D1 and upregulate p21, suggesting a mechanism for cell cycle arrest.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique attributes of compounds similar to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Lacks the fluorophenyl group | Potentially different biological activity |

| N-(4H-1,2,4-triazol-3-yl)butanamide | Lacks the benzotriazinone moiety | May affect binding properties |

| 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-methylbutanamide | Contains a methyl group instead of fluorophenyl | Influences reactivity and interactions |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically employed, starting with coupling the 4-fluorophenylamine to a butanamide backbone followed by benzotriazinone ring formation. Key steps include amide bond formation (e.g., EDC/NHS coupling) and cyclization under controlled pH and temperature (60–80°C). Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for cross-coupling) critically influence yield. Optimization involves iterative adjustments to reaction time, stoichiometry, and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : Confirms the presence of the 4-fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and benzotriazinone carbonyl (δ 165–170 ppm in ).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] ~358.3 g/mol).

- IR Spectroscopy : Identifies amide C=O stretch (~1680 cm) and benzotriazinone absorption bands.

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.

- Cellular viability assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., GPR139) to assess affinity (IC) .

Advanced Research Questions

Q. How do structural modifications at the benzotriazinone or fluorophenyl moieties influence biological activity and pharmacokinetics?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with substituents like -CF (enhanced lipophilicity) or -OCH (improved solubility). Test changes in IC and logP.

- Metabolic Stability : Use liver microsome assays to compare half-life. Fluorine at the 4-position (vs. Cl or CH) improves metabolic stability by reducing oxidative degradation .

- Example Table :

| Substituent | LogP | IC (nM) | Microsomal Stability (t) |

|---|---|---|---|

| 4-F | 3.2 | 12 ± 2 | 45 min |

| 4-Cl | 3.5 | 28 ± 5 | 22 min |

| 4-OCH | 2.8 | 15 ± 3 | 30 min |

| Data adapted from analogs in . |

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Off-target profiling : Use proteome-wide affinity capture (e.g., CETSA) to identify unintended interactions.

- Species-specific effects : Compare human vs. murine cell lines to assess translational relevance. Discrepancies in GPR139 binding between models may arise from receptor isoform variability .

Q. What computational approaches guide the design of analogs with improved target selectivity?

- Methodology :

- Molecular docking (AutoDock/Vina) : Predict binding poses in target active sites (e.g., benzotriazinone stacking with kinase ATP pockets).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Fluorine’s Role : The 4-fluorophenyl group enhances membrane permeability (logP ~3.2) and bioavailability via reduced metabolic clearance .

- Benchmarking : Compare against reference compounds (e.g., staurosporine for kinase inhibition) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.